molecular formula C15H22BrNO2 B8148302 tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

Cat. No.: B8148302
M. Wt: 328.24 g/mol
InChI Key: VBCHFLAIVPJIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under various reaction conditions and can be easily removed when necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate typically involves the protection of the amine group of 2-bromo-4-tert-butylaniline with a Boc group. This can be achieved by reacting 2-bromo-4-tert-butylaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate primarily involves its role as a protected intermediate. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical transformations. The electrophilic nature of the bromine atom allows for substitution reactions with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is unique due to the presence of both a Boc-protected amine and a bromine atom, allowing for versatile synthetic applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules through sequential reactions.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCHFLAIVPJIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.